1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide
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Overview
Description
1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a chemical compound with the molecular formula C₅H₁₁Br₂N. It is a derivative of cyclopropylmethanamine, where a bromomethyl group is attached to the cyclopropyl ring. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide typically involves the bromination of cyclopropylmethanamine. The process can be summarized as follows:
Bromination of Cyclopropylmethanamine: Cyclopropylmethanamine is reacted with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromomethyl group onto the cyclopropyl ring.
Formation of Hydrobromide Salt: The resulting bromomethylcyclopropylmethanamine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethanamine derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with cyclopropyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide can be compared with other similar compounds, such as:
Cyclopropylmethanamine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(Bromomethyl)cyclopropane: Similar structure but lacks the amine group, limiting its applications in biological systems.
1-(Chloromethyl)cyclopropylmethanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
The uniqueness of this compound lies in its combination of a bromomethyl group and an amine group, providing a versatile platform for various chemical and biological applications .
Properties
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-3-5(4-7)1-2-5;/h1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTIHELIHZMYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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